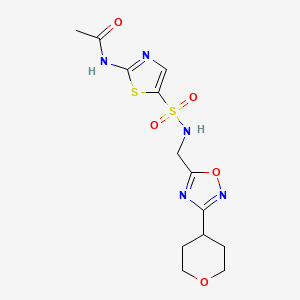
N-(5-(N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C13H17N5O5S2 and its molecular weight is 387.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of N-(5-(N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide typically begins with the preparation of the individual components: tetrahydro-2H-pyran, 1,2,4-oxadiazole, thiazole, and acetamide derivatives. These are then methodically linked through a series of organic reactions, including nucleophilic substitution, amidation, and cyclization reactions. Key reagents commonly used in these synthetic routes include sulfonating agents, acylating agents, and coupling catalysts under controlled temperature and pH conditions to ensure precise molecular assembly.
Industrial Production Methods: : For industrial-scale production, the synthesis of this compound involves continuous flow reactors to optimize reaction conditions and yield. This method improves reaction efficiency, enhances product purity, and reduces production costs.
Analyse Des Réactions Chimiques
Types of Reactions: : The compound undergoes a variety of chemical reactions, primarily including:
Oxidation: : The tetrahydro-2H-pyran moiety can be oxidized to its corresponding lactone.
Reduction: : The oxadiazole ring can be reduced under specific conditions to amide derivatives.
Substitution: : The thiazole ring may participate in electrophilic substitution reactions.
Common Reagents and Conditions: : Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., alkyl halides) are frequently used. Reaction conditions vary but typically involve reflux temperatures, inert atmospheres, and specific solvent systems like dichloromethane or ethanol.
Major Products: : Depending on the reaction type, the major products include oxidized lactones, reduced amide derivatives, and substituted thiazole compounds.
Applications De Recherche Scientifique
Chemistry: : N-(5-(N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide serves as a pivotal reagent in organic synthesis, facilitating the construction of complex molecular architectures.
Biology: : This compound exhibits notable biological activity, including antimicrobial and antiviral properties, making it a candidate for drug development studies.
Medicine: : Due to its biological activity, it is investigated for its therapeutic potential in treating infectious diseases and inflammatory conditions.
Industry: : It is used in the production of specialized polymers and as an additive in various chemical processes.
Mechanism of Action: : The biological activity of this compound is primarily driven by its interaction with cellular enzymes and receptors. The compound's unique structure allows it to inhibit key metabolic pathways, targeting specific molecular sites within microbial cells. This inhibition leads to the disruption of vital processes, rendering the microorganisms inactive.
Comparaison Avec Des Composés Similaires
Uniqueness: : Compared to other thiazole and oxadiazole derivatives, N-(5-(N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide is distinguished by its integrated structure, combining multiple active moieties which contribute to its enhanced biological activity and reactivity.
Similar Compounds
Thiazole derivatives like Thiamine (Vitamin B1).
Oxadiazole derivatives like Raltegravir (an antiretroviral drug).
Sulfonamide compounds like Sulfamethoxazole (an antibiotic).
Conclusion: : this compound represents a significant chemical entity with diverse applications across scientific research, medicine, and industry. Its unique chemical structure and reactivity underpin its utility and effectiveness, making it a topic of continued interest and study.
Propriétés
IUPAC Name |
N-[5-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O5S2/c1-8(19)16-13-14-7-11(24-13)25(20,21)15-6-10-17-12(18-23-10)9-2-4-22-5-3-9/h7,9,15H,2-6H2,1H3,(H,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUUPIFVQOCAAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)NCC2=NC(=NO2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2623580.png)


![4-[benzyl(ethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2623587.png)
![(E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2623589.png)



![(Z)-4-cyano-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2623594.png)
![{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-furylmethyl)carboxamide](/img/structure/B2623595.png)
![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2623596.png)
![2-(ethylsulfanyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide](/img/structure/B2623598.png)

